molecular formula C18H17N3O B2667324 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 843624-76-0

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No. B2667324
M. Wt: 291.354
InChI Key: RBVKTEORPLKJBW-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are significant for medicinal chemistry due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Thiazole ring is also present in the molecules of many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), and Tiazofurin (antineoplastic) .


Synthesis Analysis

A series of new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzyli­dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .


Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

In the synthesis process, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

The IR spectrum of one of the synthesized compounds showed peaks at 3226 cm-1 (N–H), 3040 cm-1 (C–H arom), 2956 cm-1 (C–H aliph), 1731 cm-1 (C=O), 1640 cm-1 (C=C arom), 1186 cm-1 (C=N), 649 cm-1 (C–S) . The 1H NMR spectrum showed peaks at 4.25 ppm (2H, CH2), 7.36–7.84 ppm (4H, H arom), 12.36 ppm (1H, NH) .

Scientific Research Applications

Anticancer Properties and Mechanisms

Ruthenium(II) Arene Complexes with Benzimidazole Ligands : Studies have demonstrated the synthesis of ruthenium(II) arene compounds using ligands related to benzimidazole, including 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one derivatives. These compounds exhibit significant cytotoxic activity against various cancer cell lines, such as MCR-5, MCF-7, A2780, and A2780cis. Their biological activity is attributed to their ability to bind DNA and inhibit cyclin-dependent kinases (CDKs), suggesting a multitarget mechanism for their anticancer effects (Martínez-Alonso et al., 2014).

Zinc(II) Complexes with Benzimidazole-Based Derivatives : Zinc(II) complexes bearing benzimidazole-based derivatives have been constructed and their biological activities against human cancer cell lines were estimated. One of the complexes showed higher cytotoxic properties in vitro against different carcinoma cells, especially for SHSY5Y cells. The study indicates the potential anticancer activity of these complexes, with mechanisms involving DNA binding and apoptosis induction (Zhao et al., 2015).

Chemical Synthesis and Structural Studies

Synthesis Techniques : Research on the synthesis of benzimidazole derivatives, including the subject compound, has led to the development of novel methodologies. For instance, one-pot condensation techniques have been employed to create bicyclic systems with benzimidazole units, demonstrating the compound's versatility in chemical synthesis (Kharchenko et al., 2008).

Structural Characterization : The synthesis and structural characterization of new pyrrole derivatives, intended as analogs for 1,4-dihydropyridines drugs, involve benzimidazole derivatives. These studies include toxicity assessments and highlight the potential of these derivatives in developing new pharmacologically active compounds (Ivan et al., 2021).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)18-19-15-4-2-3-5-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKTEORPLKJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

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